molecular formula C10H13F2N B1398904 1-(3,5-Difluorophenyl)butan-1-amine CAS No. 1226162-58-8

1-(3,5-Difluorophenyl)butan-1-amine

Cat. No. B1398904
CAS RN: 1226162-58-8
M. Wt: 185.21 g/mol
InChI Key: GBBJPRXGGARYPF-UHFFFAOYSA-N
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Description

“1-(3,5-Difluorophenyl)butan-1-amine” is a chemical compound with the molecular formula C10H13F2N . It has a molecular weight of 185.21 .

Scientific Research Applications

Chemical Synthesis and Reactions

1-(3,5-Difluorophenyl)butan-1-amine has been utilized in various chemical synthesis and reaction studies. For instance, aminolysis of related compounds has been successfully achieved in specific solvents, demonstrating the reactivity of similar amines under certain conditions (Novakov et al., 2017). Additionally, the compound has been employed in the construction of minilibraries for solution-phase synthesis, highlighting its utility in creating diverse chemical libraries (Chiang et al., 2009).

Asymmetric Synthesis

1-(3,5-Difluorophenyl)butan-1-amine and its derivatives have been used in asymmetric synthesis. The versatility of related N-tert-butanesulfinyl imines in the asymmetric synthesis of amines is well-documented, indicating the potential of similar compounds in enantioselective chemical processes (Ellman et al., 2002).

Pharmaceutical Intermediates

This compound has been studied as a key intermediate in pharmaceutical synthesis. For example, in the development of an improved process for Repaglinide, a related compound was synthesized as an important intermediate (Kolla et al., 2006). Such studies underscore the significance of this compound in the pharmaceutical industry.

Chiral Chromatography and Ligand Studies

Chiral chromatography has been used to investigate the enantiopurity of derivatives of butan-1-amine, which is crucial for understanding the stereochemistry of related compounds (Collina et al., 2006). The study of such compounds aids in the development of new ligands for asymmetric catalysis.

Biocatalytic Synthesis

In the field of biocatalysis, derivatives of butan-1-amine have been explored for the synthesis of short chiral alkyl amines, highlighting their potential in the sustainable production of industrially important compounds (Ducrot et al., 2021).

Crystallography and Structural Analysis

The compound and its derivatives have been used in crystallography studies to understand molecular structures better. These studies offer insights into the molecular arrangement and potential applications in material science (Jebas et al., 2013).

Catalysis Research

Research has also focused on the use of butan-1-amine derivatives in catalysis, such as in the reductive amination of butyraldehyde, illustrating their role in fine-tuning reaction selectivity and efficiency (Bódis et al., 2005).

Carbon Capture Applications

Interestingly, related compounds have been explored in carbon capture technologies, demonstrating the versatility of these amines in environmental applications (Bates et al., 2002).

properties

IUPAC Name

1-(3,5-difluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJPRXGGARYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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